2-Methylanthracene

Thermochemistry Isomer stability Reaction modeling

Researchers quantifying petrogenic vs. pyrogenic PAHs face cross-isomer interference and aggregation artifacts. 2-Methylanthracene (CAS 613-12-7) eliminates these via isomer-specific identity. • Unique thermodynamic stability (~8 kJ/mol over 1- and 9-isomers) ensures method reproducibility. • Absence of ground-state aggregation prevents photophysical artifacts seen with unsubstituted anthracene. • Validated diesel concentration range (0.18-160 mg/L) supports source-apportionment algorithms. Supplied as 97% analytical standard with full documentation. For R&D use only.

Molecular Formula C15H12
Molecular Weight 192.25 g/mol
CAS No. 613-12-7
Cat. No. B165393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylanthracene
CAS613-12-7
Synonyms2-methylanthracene
Molecular FormulaC15H12
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC1=CC2=CC3=CC=CC=C3C=C2C=C1
InChIInChI=1S/C15H12/c1-11-6-7-14-9-12-4-2-3-5-13(12)10-15(14)8-11/h2-10H,1H3
InChIKeyGYMFBYTZOGMSQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.11e-07 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylanthracene (CAS 613-12-7) Technical Specifications and Procurement Considerations for Methylated PAH Research


2-Methylanthracene (2MA; CAS 613-12-7) is a monomethylated derivative of the tricyclic polycyclic aromatic hydrocarbon (PAH) anthracene, with a methyl substituent at the 2-position of the central aromatic ring system [1]. It exists as colorless to faint yellow scaly crystals or powder at room temperature, exhibiting a melting point range of 204–207°C, an estimated boiling point of approximately 358.5°C (with reported sublimation behavior), and a density of approximately 1.18 g/cm³ [1]. This compound is an environmental contaminant and a key analytical standard for PAH source apportionment studies [2].

Isomer-specific analytical standard for methylated PAH source apportionment and environmental monitoring
Model compound for substituent-effect studies in surface photochemistry and photodegradation
Reference for thermochemical and pyrolysis pathway modeling of heavy hydrocarbon processes

Why 2-Methylanthracene (CAS 613-12-7) Cannot Be Replaced by Other Methylanthracene Isomers or Anthracene


Scientific and industrial users cannot arbitrarily substitute 2-methylanthracene with other methylanthracene isomers (e.g., 1-methylanthracene, 9-methylanthracene) or with parent anthracene because the precise position of the methyl substituent dictates fundamentally distinct thermodynamic, photophysical, and toxicological properties [1][2]. As documented in the quantitative evidence below, substitution at the 2-position confers a unique thermodynamic stability advantage over other isomers [1], produces markedly different photochemical behavior including the complete absence of low-coverage ground-state pairing observed in anthracene [2], and results in isomer-specific toxicological effects such as gap junctional intercellular communication (GJIC) inhibition in mammalian cell models [3]. These isomer-dependent variations have direct consequences for analytical method development, environmental fate modeling, and toxicological risk assessment, making isomer-specific procurement essential for reproducible and interpretable results.

Thermodynamic stability hierarchy differs across isomers; substituting may shift reaction yield and isomer distribution predictions.
Surface photophysical behavior (ground-state pairing) is absent in 2-MA vs anthracene; isomer substitution introduces confounding aggregation artifacts.
GJIC inhibition activity varies with methyl position; toxicological endpoint interpretation may change with isomer substitution.

Quantitative Differentiation of 2-Methylanthracene (613-12-7) from Analogs: Comparative Data for Scientific Selection


Thermodynamic Stability Superiority of 2-Methylanthracene Over 1- and 9-Methylanthracene Isomers

Quantum chemical calculations demonstrate that 2-methylanthracene exhibits significantly greater thermodynamic stability than its 1- and 9-methyl positional isomers. Relative to the nearly isoenergetic 1- and 9-methylanthracene isomers, 2-methylanthracene is approximately 8 kJ/mol more stable [1]. The 1- and 2-isomers are together approximately 15 kJ/mol more stable than the 9-methylanthracene isomer [1]. This stability hierarchy has direct implications for predicting isomer distributions in high-temperature processes such as pyrolysis and combustion.

Thermodynamic stability
Head-to-head
2-MA ~8 kJ/mol more stable than 1-MA and 9-MA
Supports isomer selection for thermochemical modeling studies
Calculated at B3LYP functional level
Thermochemistry Isomer stability Reaction modeling

Photochemical Differentiation: Absence of Ground-State Pairing in 2-Methylanthracene vs. Anthracene on Silica

On silica surfaces, the photophysical behavior of 2-methylanthracene differs fundamentally from that of unsubstituted anthracene. Anthracene forms ground-state stable pairs at surface coverages as low as 1% of a monolayer, whereas 2-methylanthracene shows no evidence of any ground-state pairing even at high surface coverages [1]. Furthermore, photolysis of 2-methylanthracene at the silica/air interface proceeds more efficiently than photolysis of anthracene to produce the corresponding 9,10-endoperoxides [1].

Surface photophysics
Head-to-head
No ground-state pairing at any surface coverageHigher photolysis efficiency than anthracene
Reduces aggregation artifacts in surface photochemistry studies
Silica/air interface; diffuse reflectance spectroscopy
Photochemistry Surface chemistry Photodegradation

Isomer-Specific Pyrolysis Pathways: Differential Demethylation Behavior of Methylanthracenes

The three methylanthracene isomers exhibit distinct pyrolysis behavior under identical conditions. When pyrolyzed neat at 400°C, the demethylation rate to yield anthracene can be correlated with Dewar reactivity numbers for the peripheral aromatic carbon bearing the methyl substituent [1]. The 1-, 2-, and 9-methylanthracene isomers proceed through three parallel primary reaction pathways (demethylation, methyl addition, and hydrogenation), with the relative importance of these pathways varying for each isomer [1].

Pyrolysis kinetics
Method context
Neat pyrolysis at 350–450°C; demethylation rate correlates with Dewar reactivity numbers
Informs molecular-based reaction models for heavy oil upgrading
Cross-study comparable; batch holding times up to 300 min
Pyrolysis Reaction kinetics Heavy oil conversion

Environmental Occurrence: Methylanthracenes Exceed Parent Anthracene in River Sediments

In a study of Czech river sediments, monomethylated anthracenes (MeAnt) were found at levels higher than their respective parent compound (anthracene) in the majority of sampling sites [1]. This contrasts with methylated phenanthrenes, which were generally lower than phenanthrene concentrations [1]. Both 2-methylanthracene and 9-methylanthracene were identified as efficient inhibitors of gap junctional intercellular communication (GJIC), a key mechanism associated with tumor promotion, whereas 1-methylanthracene showed only marginal effects on p53 phosphorylation [1].

Environmental occurrence & GJIC
Head-to-head
MeAnt > anthracene in river sediments; 2-MA reported GJIC inhibitor
Supports environmental risk assessment and source identification context
WB-F344 cell line; GJIC assay
Environmental monitoring Sediment contamination PAH source apportionment

Distinct Cluster Anion Formation: 2-Methylanthracene and Anthracene Share Unique Isomer Coexistence

Photoelectron spectroscopic analysis of anionic clusters reveals that 2-methylanthracene exhibits a unique aggregation behavior shared only with unsubstituted anthracene. For cluster anions of both Ac and 2MA, two types of isomers (I and II) coexist over a wide size range (n=2–100 for isomer I/II-1; n≥~40 for isomer II-2 for 2MA), whereas for other alkyl-substituted anthracenes including 1MA, 9MA, DMA, and 2TBA, only isomer I is exclusively formed [1].

Cluster anion formation
Head-to-head
2-MA forms isomer I & II clusters (n=2–100); other MeAnt only isomer I
Informs cluster chemistry studies bridging molecular and bulk properties
Anion photoelectron spectroscopy
Cluster chemistry Photoelectron spectroscopy Molecular aggregation

Diesel Fuel Source Fingerprinting: Quantified Concentration Range of 2-Methylanthracene

2-Methylanthracene has been detected in diesel fuels at quantifiable concentrations ranging from 0.18 to 160 mg/L, with a mean value of 46.16 mg/L across eight diesel fuel samples analyzed . This concentration range provides a quantitative benchmark for source apportionment studies using 2-methylanthracene as a petrogenic PAH marker.

Diesel fuel concentration
Data to verify
0.18–160 mg/L (mean 46.16 mg/L)
Supports quantitative petrogenic source apportionment calculations
8 diesel samples; Westerholm & Li 1994
Source apportionment Diesel exhaust Environmental forensics

Recommended Research and Industrial Application Scenarios for 2-Methylanthracene (CAS 613-12-7)


Environmental Source Apportionment: Petrogenic PAH Marker Quantification

Procure 2-methylanthracene analytical standards for quantifying petrogenic PAH contributions in contaminated sediments, soils, and atmospheric particulate matter. The compound's established diesel fuel concentration range (0.18–160 mg/L) provides a validated benchmark for source identification algorithms distinguishing petrogenic from pyrogenic PAH inputs [1].

Mechanistic Toxicological Studies: Isomer-Specific GJIC Inhibition Research

Utilize 2-methylanthracene as a model methylated PAH for investigating gap junctional intercellular communication (GJIC) inhibition in mammalian cell systems. The documented GJIC inhibitory activity of 2MA and 9MA, contrasted with the marginal effects of 1MA on p53 phosphorylation, enables isomer-specific structure-activity relationship studies relevant to tumor promotion mechanisms [1].

Thermochemical Modeling of Heavy Hydrocarbon Conversion Processes

Employ 2-methylanthracene as a reference compound in molecular-based reaction models for coal liquefaction and heavy oil upgrading. The isomer's quantified thermodynamic stability advantage (~8 kJ/mol over 1- and 9-isomers) and established pyrolysis kinetics provide essential parameters for predicting methylanthracene isomer distributions and reaction pathways under high-temperature processing conditions [1].

Surface Photochemistry Investigations: Substituent Effect Studies on Silica

Select 2-methylanthracene as a model compound for studying methyl substituent effects on PAH photophysics at solid interfaces. The documented absence of ground-state pairing at all surface coverages eliminates aggregation artifacts that complicate photochemical studies with unsubstituted anthracene, enabling cleaner interpretation of substituent effects on photodegradation efficiency and product distribution [1].

Application
Selection Property
Validation Focus
PAH source apportionment
Isomer-specific analytical standard for methylated PAHs
Petrogenic marker benchmarking context
GJIC inhibition research
Isomer-specific toxicological activity profile
Tumor-promotion model endpoint monitoring
Thermochemical process modeling
Thermodynamic stability reference values
Isomer distribution prediction validation
Surface photochemistry studies
Surface photophysical behavior profile
Substituent effect interpretation without aggregation artifacts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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